1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
“1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a type of bicyclo[1.1.1]pentane (BCP) derivative . BCPs are an important class of compounds often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Synthesis Analysis
The synthesis of gem-difluoroallylic bicyclo[1.1.1]pentanes, which includes “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane”, involves a cascade multicomponent reaction . This process uses visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . Sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .Molecular Structure Analysis
The molecular structure of “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a part of the bicyclo[1.1.1]pentane (BCP) class of compounds . BCPs are characterized by their unique three-dimensional structure, which is often used to enhance the pharmacokinetic profiles of drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” include the generation of sulfonyl radicals from sodium arylsulfinates, addition of these radicals to [1.1.1]propellane to form BCP radicals, and the trapping of these radicals by α-trifluoromethyl alkenes .Scientific Research Applications
- SF₅-BCP-I has shown promise in drug discovery due to its bioisosteric replacement of aromatic rings with the BCP unit. Researchers have developed a practical synthesis method for this compound, opening up opportunities for novel drug candidates .
- SF₅-BCP-I enables the synthesis of SF₅-substituted BCP derivatives through photoredox-catalyzed radical addition to alkenes and alkynes. This method provides access to diverse chemical space for synthetic chemists .
- Researchers have developed visible light-induced gem-difluoroallylation of [1.1.1]propellane using sulfonyl radicals. This cascade multicomponent reaction produces gem-difluoroallylic BCPs, which can find applications in materials science and organic synthesis .
- SF₅-BCP-I participates in C−F bond activation reactions, leading to the synthesis of aryl difluoromethyl compounds. These reactions are valuable for introducing fluorinated motifs into organic molecules .
Drug Discovery and Medicinal Chemistry
Radical Chemistry
Gem-Difluoroallylation Reactions
C−F Bond Activation
Future Directions
The future directions for “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” and similar compounds likely involve further exploration of their potential in drug design, given their ability to enhance pharmacokinetic profiles . Additionally, the development of more efficient and diverse synthetic methods for these compounds could be a focus of future research .
properties
IUPAC Name |
1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHYIXBMPAKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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